Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione chemical properties
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione chemical properties
An In-depth Technical Guide to the Chemical Properties of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
The benzofuro[3,2-d]pyrimidine nucleus represents a class of fused heterocyclic compounds that has garnered significant attention in the field of medicinal chemistry. This scaffold merges the structural features of benzofuran and pyrimidine, two moieties renowned for their diverse pharmacological activities. Benzofuran rings are core components of many naturally occurring and synthetic compounds with a wide array of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Similarly, the pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA, and is a prevalent feature in numerous therapeutic agents.[1][2]
The fusion of these two systems into the rigid, planar benzofuro[3,2-d]pyrimidine structure creates a unique chemical entity with distinct electronic and steric properties. The specific derivative, Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione , serves as a foundational building block for the synthesis of a multitude of analogs. Its dione functionality provides reactive sites for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This guide offers a comprehensive exploration of the core chemical properties, synthesis, reactivity, and therapeutic potential of this scaffold, providing a technical foundation for its application in modern drug discovery.
Molecular Synthesis and Characterization
The synthetic accessibility of a scaffold is paramount to its utility in research and development. Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can be efficiently prepared through a key cyclization reaction. The primary and most direct route involves the base-mediated intramolecular cyclization of an upstream carbamate precursor.
Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol details the conversion of Ethyl 2-carbamoylbenzofuran-3-ylcarbamate to the target dione. The causality behind this choice of methodology lies in its efficiency and high atom economy, proceeding through a base-catalyzed ring closure that is generally clean and results in good yields.
Step-by-Step Methodology: [3]
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Reaction Setup: To a solution of Ethyl 2-carbamoylbenzofuran-3-ylcarbamate (1.0 eq., e.g., 114 mg, 0.460 mmol), add a 5% aqueous solution of sodium hydroxide (10.0 eq., e.g., 3.7 mL) and ethanol (e.g., 2.2 mL).
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Heating: Heat the reaction mixture to reflux for approximately 1 hour. The elevated temperature provides the necessary activation energy for the intramolecular cyclization to occur.
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Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
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Precipitation: Upon completion, cool the mixture to room temperature. The product is then precipitated by the careful, dropwise addition of a concentrated acid solution (e.g., 37% HCl) until the solution is acidic. This neutralizes the sodium salt of the product, causing it to precipitate out of the aqueous solution.
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Isolation: Collect the resulting solid precipitate by vacuum filtration.
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Purification: Wash the collected solid sequentially with water to remove any inorganic salts, followed by ether to remove residual organic impurities. The resulting Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is often of sufficient purity for subsequent steps without further purification.
Caption: Synthetic workflow for Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Physicochemical and Spectroscopic Properties
Thorough characterization is essential for confirming the identity and purity of the synthesized compound. The following tables summarize the key physicochemical and spectroscopic data for Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62208-68-8 | [3] |
| Molecular Formula | C₁₀H₆N₂O₃ | [4] |
| Molecular Weight | 202.17 g/mol | [4] |
| Synonyms | Benzofuro[3,2-d]pyrimidine-2,4-diol |
Table 2: Spectroscopic Data
The structural elucidation relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The proton (¹H) and carbon-13 (¹³C) NMR data provide a definitive fingerprint of the molecule.
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 12.03 | s, 1H (N-H) |
| (500 MHz, DMSO-d₆)[3] | 11.43 | s, 1H (N-H) |
| 8.00 | d, J = 7.3 Hz, 1H (Aromatic-H) | |
| 7.75 | d, J = 8.5 Hz, 1H (Aromatic-H) | |
| 7.64 | t, J = 7.3 Hz, 1H (Aromatic-H) | |
| 7.45 | t, J = 7.3 Hz, 1H (Aromatic-H) | |
| ¹³C NMR | 155.5, 154.9 | Carbonyl (C=O) carbons |
| (100 MHz, DMSO-d₆)[3] | 151.3, 133.3, 130.6, 129.8 | Aromatic/olefinic carbons |
| 123.9, 121.6, 117.6, 112.9 | Aromatic/olefinic carbons |
The two singlets at 12.03 and 11.43 ppm in the ¹H NMR spectrum are characteristic of the acidic N-H protons of the pyrimidine-dione ring system, which are exchangeable with D₂O.
Chemical Reactivity and Derivatization Potential
The benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold is rich in chemical functionality, offering multiple avenues for derivatization. The two secondary amine protons (N1-H and N3-H) are nucleophilic and can be targeted for alkylation or acylation to introduce a wide variety of substituents. These modifications are critical for tuning the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influence pharmacokinetic and pharmacodynamic profiles.
Furthermore, related benzofuro[3,2-d]pyrimidin-4(3H)-one systems demonstrate that the carbonyl group at the 4-position can be converted to a more reactive chloro group using reagents like phosphorus oxychloride (POCl₃).[1][5] This 4-chloro intermediate is an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for the introduction of amines, alcohols, and thiols. This strategy dramatically expands the chemical space accessible from the core scaffold.
Caption: Inhibition of the PKC pathway in C. albicans by scaffold derivatives.
Conclusion and Future Outlook
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemically tractable and biologically relevant scaffold. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting point for the construction of diverse chemical libraries. The demonstrated activities of its derivatives in antifungal, anticancer, and antimicrobial applications underscore its significance as a privileged structure in medicinal chemistry.
Future research should focus on exploring novel derivatization strategies to expand the known SAR, employing computational modeling to guide the design of next-generation inhibitors, and investigating a broader range of biological targets. The continued exploration of this versatile scaffold holds considerable promise for the development of new and effective therapeutic agents.
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